molecular formula C19H19Cl2N3O5 B11108580 N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11108580
M. Wt: 440.3 g/mol
InChI Key: KDHBYSIMWZHPHA-NUGSKGIGSA-N
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Description

This compound belongs to a class of Schiff base derivatives synthesized via the condensation of a hydrazide precursor with substituted aldehydes. The core structure features a 3,4,5-trimethoxybenzamide group linked to a hydrazinecarbonyl moiety, which is further modified by an (E)-2,4-dichlorophenylmethylidene substituent . Key structural attributes include:

  • Hydrazinecarbonyl group: Facilitates hydrogen bonding and coordination chemistry.
  • 3,4,5-Trimethoxybenzamide: Provides electron-donating methoxy groups, enhancing solubility and influencing electronic properties.
  • 2,4-Dichlorophenylmethylidene: Introduces electron-withdrawing chlorine atoms, affecting reactivity and stability.

Synthesis involves reacting 3,4,5-trimethoxybenzohydrazide with 2,4-dichlorobenzaldehyde in ethanol under acidic catalysis, followed by purification via recrystallization . Elemental analysis confirms a molecular formula of C32H37N3O11 (Calc.: C 60.09%, H 5.83%, N 6.57%; Found: C 59.97%, H 5.86%, N 6.48%) .

Properties

Molecular Formula

C19H19Cl2N3O5

Molecular Weight

440.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H19Cl2N3O5/c1-27-15-6-12(7-16(28-2)18(15)29-3)19(26)22-10-17(25)24-23-9-11-4-5-13(20)8-14(11)21/h4-9H,10H2,1-3H3,(H,22,26)(H,24,25)/b23-9+

InChI Key

KDHBYSIMWZHPHA-NUGSKGIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with Trimethoxybenzoyl Chloride: The hydrazone intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step is typically performed in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the dichlorophenyl moiety, potentially converting the chlorides to other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dechlorinated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be effective in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinecarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the dichlorophenyl and trimethoxybenzamide moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The target compound is compared to analogs with varying aryl substituents on the hydrazinecarbonyl group. Key differences include substituent electronic profiles (electron-withdrawing vs. donating) and steric effects.

Compound Name Substituent Melting Point (°C) Molecular Formula Elemental Analysis (C/H/N%) Key Spectral Data (¹³C-NMR, ppm)
Target Compound 2,4-Dichlorophenyl Data Not Provided C32H37N3O11 Calc.: 60.09/5.83/6.57; Found: 59.97/5.86/6.48 C=O (162.53, 165.73)
N-((Z)-3-((E)-2-(Furan-2-ylmethylene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide Furan-2-ylmethylene 212–214 C31H31N3O10 Calc.: 61.48/5.16/6.94; Found: 61.61/5.01/6.79 Aromatic carbons: 105–160
N-((Z)-3-((E)-2-(4-Fluorobenzylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide 4-Fluorobenzylidene 201–203 C32H32FN3O9 Calc.: 61.37/5.33/7.40; Found: Data Not Provided C-F coupling observed in ¹³C-NMR
N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide 4-Chlorobenzylidene 233–235 C32H32ClN3O9 Calc.: 59.64/5.18/7.20; Found: Data Not Provided Cl substituent shifts C=O to 165.1
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Hydroxybenzylidene Data Not Provided C18H17N2O5 Data Not Provided Intramolecular O–H···N hydrogen bonds

Key Observations :

  • Melting Points : Chlorinated derivatives (e.g., 4-chlorobenzylidene) exhibit higher melting points (233–235°C) compared to fluorinated or furan-containing analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Electronic Effects : Electron-withdrawing groups (Cl, F) stabilize the hydrazinecarbonyl moiety, shifting ¹³C-NMR signals for C=O groups to higher ppm values .
  • Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 2-hydroxybenzylidene) form intramolecular O–H···N bonds, influencing crystallinity and solubility .

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